![molecular formula C7H8O2S B3053621 4-(Methoxymethyl)thiophene-2-carbaldehyde CAS No. 54796-48-4](/img/structure/B3053621.png)
4-(Methoxymethyl)thiophene-2-carbaldehyde
Overview
Description
Scientific Research Applications
Electrooxidation and Product Transformation
- Electrooxidation of certain thiophene derivatives, closely related to 4-(Methoxymethyl)thiophene-2-carbaldehyde, in methanol can lead to the formation of 2,5-dimethoxy adducts and side-chain oxidation products (Yoshida, Takeda, & Fueno, 1991).
Synthesis and Optical Properties
- N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, similar to 4-(Methoxymethyl)thiophene-2-carbaldehyde, have been prepared and used for synthesizing various derivatives with promising optical properties like high fluorescence quantum yields, which may have applications in invisible ink dyes (Bogza et al., 2018).
Coupling Reactions
- Thiophene-2-carbaldehyde demonstrates potential in hydroxyalkylation reactions and S-alkylation, leading to various substituted γ-lactols, indicating its versatility in chemical synthesis (Yang & Fang, 1995).
Conformational Analysis
- Studies on thiophene-3-carbaldehyde and related compounds reveal insights into their conformational preferences, which are crucial for understanding their reactivity and interactions in various applications (Nagata, Yamabe, & Fukui, 1974).
Semiconducting Properties
- Star-shaped molecules based on thiophene derivatives, like 4-(Methoxymethyl)thiophene-2-carbaldehyde, have been synthesized and found to exhibit good solubility and self-film-forming properties, making them suitable for organic field-effect transistor applications (Kim et al., 2007).
Antibacterial and Biological Evaluation
- Arylthiophene-2-carbaldehyde compounds have shown significant antibacterial activities and other biological properties, suggesting potential medical or pharmaceutical applications (Ali et al., 2013).
Fluorescence and Chemical Properties
- Certain thiophene-2-carbaldehyde derivatives demonstrate unique fluorescence properties when interacting with specific metal ions, indicating their potential use in sensing applications (Knipping et al., 2011).
properties
IUPAC Name |
4-(methoxymethyl)thiophene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-4-6-2-7(3-8)10-5-6/h2-3,5H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFSBPHAVDOOBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602368 | |
Record name | 4-(Methoxymethyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)thiophene-2-carbaldehyde | |
CAS RN |
54796-48-4 | |
Record name | 2-Thiophenecarboxaldehyde, 4-(methoxymethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54796-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methoxymethyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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